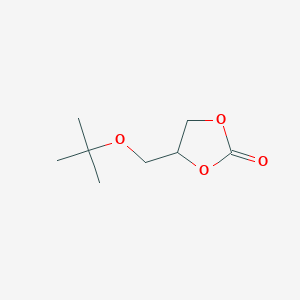
4-(tert-Butoxymethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxymethyl)-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring substituted with a tert-butoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxymethyl)-1,3-dioxolan-2-one typically involves the reaction of a dioxolane derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often incorporating purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxymethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(tert-Butoxymethyl)-1,3-dioxolan-2-one
Properties
CAS No. |
84137-72-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)11-5-6-4-10-7(9)12-6/h6H,4-5H2,1-3H3 |
InChI Key |
MHIBYOXNFMOAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



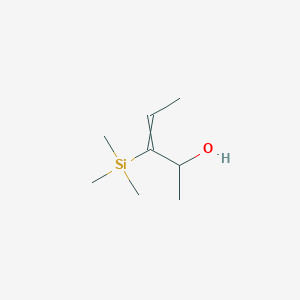
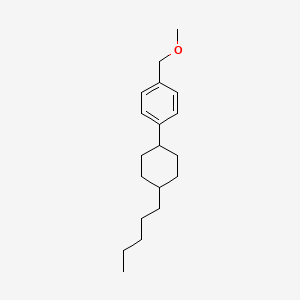
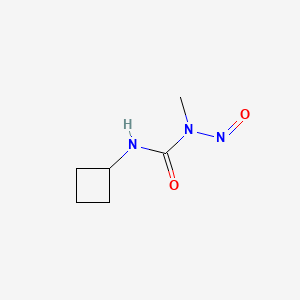
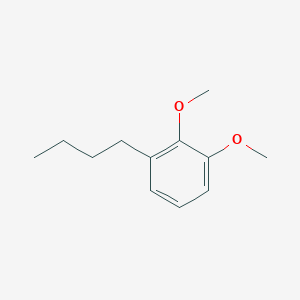
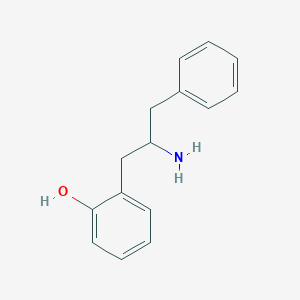
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
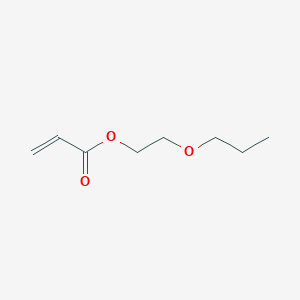

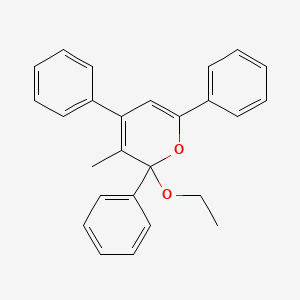
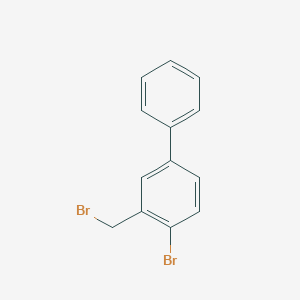
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
